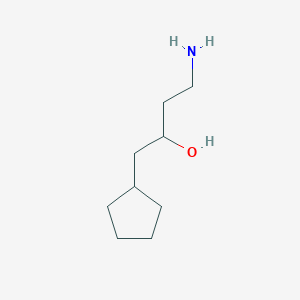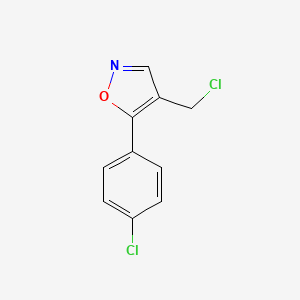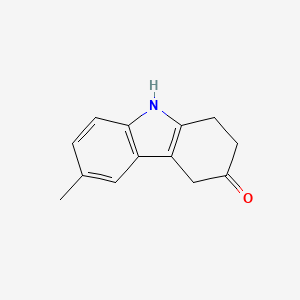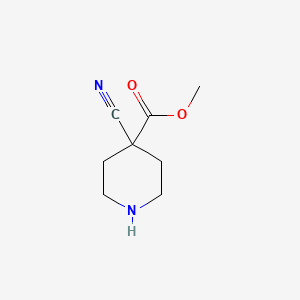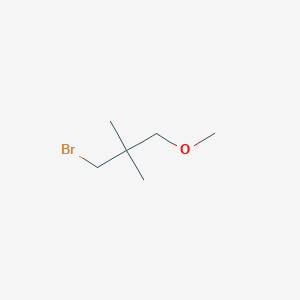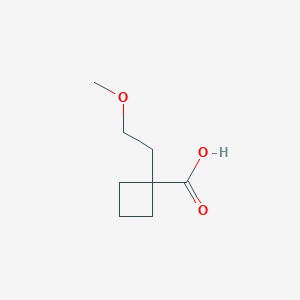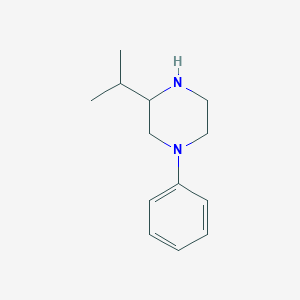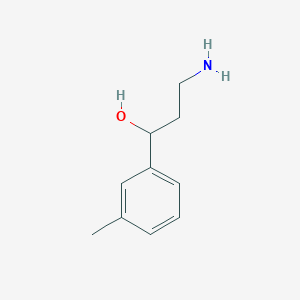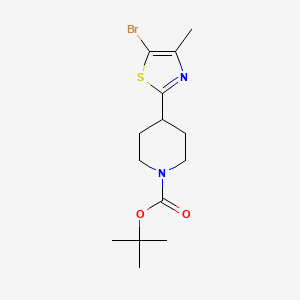
tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate” is a synthetic compound with potential applications in various fields. It has a CAS Number of 951259-16-8 .
Molecular Structure Analysis
The molecular formula of this compound is C14H21BrN2O2S. The InChI code is 1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-8-10(14)19-11/h8-9H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 361.3 g/mol.Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, one study outlines its use as a key intermediate in the creation of Crizotinib, a drug used in cancer treatment (Kong et al., 2016). Another research demonstrates its role in the synthesis of Vandetanib, an anticancer medication (Wang et al., 2015). These studies highlight its significance in drug development.
Structural Studies
The molecular structure of this compound and related compounds has been extensively studied. For example, a research paper focused on the crystal structure of a similar compound, providing insights into the spatial arrangement and bonding characteristics (Richter et al., 2009). Such studies are crucial for understanding how these compounds interact at a molecular level and aid in drug design processes.
Biological Evaluation
There has been research evaluating the biological activities of this compound derivatives. One study synthesized a related compound and assessed its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015). This suggests potential therapeutic applications of these compounds beyond their role as intermediates in drug synthesis.
Chemical Modifications and Synthesis Techniques
Research has also been conducted on the modification and optimization of synthesis techniques for this compound and related compounds. Papers have detailed various methods for synthesizing such compounds, emphasizing the importance of efficient and scalable processes in pharmaceutical manufacturing (Jona et al., 2009), (Osato et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-9-11(15)20-12(16-9)10-5-7-17(8-6-10)13(18)19-14(2,3)4/h10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDALULNWKCDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)

